molecular formula C22H20N2O5S B2589852 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide CAS No. 921897-36-1

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide

Cat. No.: B2589852
CAS No.: 921897-36-1
M. Wt: 424.47
InChI Key: GCZGZJANRWUPEM-UHFFFAOYSA-N
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Description

N-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen. The compound is characterized by a sulfonamide group at position 2 of the oxazepine ring and a 4-propoxybenzenesulfonyl substituent. The 4-propoxy group on the benzene ring may enhance lipophilicity and metabolic stability compared to shorter alkoxy chains (e.g., methoxy or ethoxy) .

Properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-2-13-28-16-8-10-17(11-9-16)30(26,27)24-15-7-12-20-18(14-15)22(25)23-19-5-3-4-6-21(19)29-20/h3-12,14,24H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZGZJANRWUPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure includes a dibenzo[b,f][1,4]oxazepine core fused with a propoxybenzenesulfonamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

PropertyValue
CAS Number 922137-50-6
Molecular Formula C21H22N2O5S
Molecular Weight 426.48 g/mol
Structure Structure
Solubility Soluble in organic solvents

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways and potentially leading to therapeutic effects in various disorders.

Antimicrobial Activity

Research has indicated that compounds within the oxazepine family exhibit antimicrobial properties. A study demonstrated that derivatives similar to this compound showed significant activity against a range of bacterial strains. The effectiveness was attributed to their ability to disrupt bacterial cell wall synthesis.

Anticancer Potential

Several studies have explored the anticancer potential of oxazepine derivatives. For instance, a derivative of this compound was shown to inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines. The mechanism involved the modulation of apoptotic pathways and the inhibition of key survival signaling pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
    • Method : Disk diffusion method.
    • Results : The compound exhibited a zone of inhibition comparable to standard antibiotics.
  • Case Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects on breast cancer cells (MCF-7).
    • Method : MTT assay.
    • Results : Significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent.

Toxicological Profile

While promising in biological activity, the safety profile of this compound needs thorough investigation. Preliminary toxicological assessments suggest low toxicity levels; however, comprehensive studies are required for conclusive data.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Group

  • Dimethoxy substituents (vs. propoxy) reduce lipophilicity (logP = 4.84 vs. predicted higher logP for propoxy) . LCMS RT = 5.50 min, m/z = 449.1 [M+H+] .
  • N-(8,10-Dimethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-Dimethylbenzenesulfonamide ():

    • Methyl groups at positions 8 and 10 enhance metabolic stability but may reduce solubility (logSw = -4.64) .
    • Molecular weight = 422.5 g/mol, slightly lower than the target compound due to smaller substituents .

Heteroatom Modifications: Oxazepine vs. Thiazepine

  • 10-Ethyl-N-(4-Methoxyphenyl)-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]thiazepine-8-Carboxamide 5-Oxide (, Compound 29):
    • Replacing oxygen with sulfur in the heterocycle (thiazepine vs. oxazepine) alters electronic properties and binding affinity.
    • Higher HRMS accuracy (421.1217 vs. theoretical 421.1215) indicates structural integrity .

Functional Group Impact on Pharmacokinetics

Compound Name Key Substituents logP LCMS RT (min) m/z [M+H+]
Target Compound 4-Propoxybenzenesulfonamide ~5.2* N/A ~500†
N-(4-Methoxybenzyl)-11-Oxo-10-Propyl-... (33) 4-Methoxybenzenesulfonamide 4.84 5.50 449.1
2-(4-Fluorophenyl)-N-(11-Oxo-...oxazepin-7-yl)acetamide (10) 4-Fluorophenyl 3.98 N/A 395.1
N-(8-Chloro-11-Oxo-...oxazepin-2-yl)-4-Fluorobenzenesulfonamide 8-Chloro, 4-fluoro 4.5 N/A 435.1

*Predicted based on substituent contributions.
†Estimated based on molecular formula (C24H23N2O5S).

  • Propoxy vs. Methoxy/Ethoxy : The 4-propoxy group in the target compound likely improves membrane permeability compared to methoxy (logP ~2.8) or ethoxy (logP ~3.5) due to increased hydrophobicity .
  • Chloro/Fluoro Substituents : Halogenation (e.g., 8-chloro in ) enhances receptor binding but may increase toxicity risks .

Receptor Binding and Selectivity

  • D2 Dopamine Receptor Antagonists : Thiazepine derivatives (e.g., Compounds 29–32 in ) exhibit D2 receptor antagonism with IC50 values <100 nM, while oxazepine analogues (e.g., ) show reduced affinity, suggesting oxygen’s electronic effects are less favorable for D2 binding .
  • PEX5-PEX14 Interaction Inhibitors : Oxazepine derivatives with arylacetamide groups (e.g., , Compound 8c) demonstrate moderate activity (IC50 ~1 µM), highlighting the role of sulfonamide vs. acetamide substituents in target specificity .

Key Research Findings

  • Synthetic Feasibility : The target compound’s 4-propoxybenzenesulfonamide group can be synthesized via coupling reactions similar to (Protocol A), though LCMS RT and yield may vary due to increased steric hindrance .
  • Metabolic Stability : Longer alkoxy chains (e.g., propoxy) reduce oxidative metabolism compared to methoxy, as shown in analogues like N-{4-[(10-Methyl-11-Oxo-...oxazepin-2-yl)Sulfamoyl]Phenyl}Propanamide () .

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